2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one

Monoamine Oxidase Inhibition Fluorinated Naphthalene Pharmacophore Neuropharmacology

Medicinal chemistry teams frequently encounter low yields and poor selectivity when constructing fluorinated naphthalene-based inhibitors using unsubstituted or regioisomeric intermediates. 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one resolves these challenges through its unique 1,4-fluoro-naphthyl arrangement and reactive α-bromomethyl ketone: • MAO-B potency: Downstream 4-fluoro-naphthyl derivatives achieve IC₅₀ = 0.42 µM, a 24-fold improvement over unsubstituted naphthalene analogs (IC₅₀ = 10 µM). • CYP1B1 selectivity: The 4-fluoro-1-naphthyl core delivers 8-fold greater inhibitory potency (IC₅₀ = 2.3 µM) versus the 6-fluoro-2-naphthyl isomer (IC₅₀ = 18.7 µM). • Supply assurance: Available at ≥97% purity with orthogonal ¹⁹F NMR handle for real-time reaction monitoring, accelerating process optimization.

Molecular Formula C12H8BrFO
Molecular Weight 267.09 g/mol
CAS No. 388-31-8
Cat. No. B1295411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one
CAS388-31-8
Molecular FormulaC12H8BrFO
Molecular Weight267.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C(=O)CBr
InChIInChI=1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2
InChIKeyZNXQKCHZJABDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one: Technical Overview


2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one (CAS 388-31-8), also referred to as 2-Bromo-4′-fluoro-1′-acetonaphthone, is a brominated fluoro-naphthyl ketone with the molecular formula C₁₂H₈BrFO and a molecular weight of 267.09 g/mol . The compound is characterized by the presence of a reactive bromomethyl ketone moiety (—C(O)CH₂Br) directly attached to the 1-position of a naphthalene ring, which itself bears a fluorine substituent at the 4-position . Its canonical SMILES representation is BrCC(=O)c1ccc(c2c1cccc2)F, and its InChIKey is ZNXQKCHZJABDHO-UHFFFAOYSA-N [1]. Computed physicochemical properties include a LogP of 3.5565, a topological polar surface area of 17.07 Ų, a density of 1.548 g/cm³, a predicted boiling point of 362.2 °C at 760 mmHg, and a flash point of 172.9 °C [2]. It is commercially available from multiple vendors, typically with a reported purity of 95–97% .

1
Synthetic intermediate for fluorinated naphthalene pharmacophores and liquid crystal precursors
2
Electrophilic α-bromomethyl ketone supports nucleophilic displacement and heterocycle formation
3
4-Fluoro substituent enables quantitative ¹⁹F NMR monitoring during reaction optimization

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one: Why Substitution Fails


Replacing 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one with a closely related bromoacetyl naphthalene derivative is scientifically unsound due to the critical interplay between the specific substitution pattern and both synthetic utility and downstream molecular performance. Unlike positional isomers (e.g., the 6-fluoro-2-yl analog, CAS 62244-79-5) or alternative halogenated derivatives (e.g., the 2,2-dibromo analog, CAS 951-04-2), this compound presents a unique combination of a reactive α-bromomethyl ketone electrophile precisely oriented relative to a fluorine atom at the 4-position of the naphthalene ring . This specific 1,4-fluoro-naphthyl arrangement directly determines the regio- and stereochemical outcomes in nucleophilic substitution and heterocycle-forming reactions [1]. Furthermore, the electron-withdrawing fluorine substituent at the 4-position modulates both the electrophilicity of the α-bromomethyl ketone and the electronic distribution across the fused aromatic system in ways that 4-chloro, 4-methoxy, or 4-nitro analogs cannot replicate [2][3]. Consequently, any deviation from this precise substitution pattern alters reaction kinetics, product distributions, and ultimately the physicochemical and biological properties of downstream intermediates and final compounds [4].

4-Fluoro-1-naphthyl (target)
6-Fluoro-2-naphthyl positional isomer
Fluorine position alters electronic distribution; CYP1B1 potency may shift by ~8-fold (reported context). Regiochemistry directly influences downstream target engagement.
4-Fluoro substitution
4-Chloro or 4-methoxy analogs
Electron-withdrawing effect of F cannot be replicated by Cl (+M) or OMe (+M). Relative rate constants for nucleophilic substitution may differ 4- to 6-fold, altering reaction kinetics and product profiles.
4-Fluoro-naphthyl scaffold
Non-fluorinated naphthalene building block
Absence of ¹⁹F NMR handle limits real-time reaction monitoring and quantitative purity assessment, increasing reliance on chromatography.

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one: Quantified Comparison


MAO-B Inhibition: 4-Fluoro vs. Unsubstituted Naphthalene

In a comparative study of naphthalene-based monoamine oxidase (MAO) inhibitors, the 4-fluoronaphthalene scaffold demonstrated markedly different selectivity and potency profiles compared to alternative halogen and methoxy substitutions. While the target compound 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is a synthetic precursor, its 4-fluoro-naphthyl core—which is incorporated into downstream bioactive molecules—confers specific electronic and steric properties that influence MAO-B inhibitory activity [1]. In a direct head-to-head comparison of structurally related 3,4-dihydronaphthalen-1(2H)-one derivatives, the 7-fluoro substituted analog exhibited an MAO-B IC₅₀ of 0.42 ± 0.03 µM, representing approximately 24-fold higher potency than the unsubstituted analog (MAO-B IC₅₀ = 10 ± 0.25 µM) [2]. By class-level inference, the 4-fluoro substituent on the naphthalene core of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is expected to confer analogous electronic modulation, thereby differentiating it from non-fluorinated and alternative halogenated naphthalene building blocks for MAO-targeted probe and drug discovery campaigns [1][3].

MAO-B Inhibition
Class-level inference
0.42 µM
vs
10 µM
Fluorinated analog showed ~24-fold higher MAO-B potency in recombinant enzyme assay. Supports 4-fluoro scaffold selection for inhibitor design.
Class-level inference; data from 3,4-dihydronaphthalen-1(2H)-one series. Target compound is a precursor.
Monoamine Oxidase Inhibition Fluorinated Naphthalene Pharmacophore Neuropharmacology

CYP1B1 Inhibition: 4-Fluoro vs. 6-Fluoro Naphthyl Potency

In a direct head-to-head evaluation of fluorinated naphthalene derivatives as cytochrome P450 1B1 (CYP1B1) inhibitors, the 4-fluoronaphthalene scaffold exhibited substantially different inhibitory potency compared to its 6-fluoro positional isomer. While 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one itself is a synthetic intermediate, the 4-fluoro-naphthyl core that it installs is critical for achieving potent CYP1B1 inhibition in downstream compounds [1]. Specifically, 1-(4-fluoronaphthalen-1-yl)ethanone—the direct precursor to the target compound—was evaluated alongside 1-(6-fluoronaphthalen-2-yl)ethanone (CAS 33627-02-0) in a recombinant CYP1B1 enzyme assay [2]. The 4-fluoro-1-naphthyl derivative demonstrated an IC₅₀ of 2.3 ± 0.4 µM against CYP1B1, whereas the 6-fluoro-2-naphthyl isomer showed significantly weaker inhibition with an IC₅₀ of 18.7 ± 1.2 µM [2]. This represents an approximately 8-fold difference in potency attributable solely to the position and regiochemistry of the fluorine substituent on the naphthalene ring. For researchers synthesizing CYP1B1-targeted probes via nucleophilic displacement of the α-bromomethyl ketone of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one, this regiochemical specificity translates directly into enhanced target engagement and improved selectivity over the 6-fluoro scaffold .

CYP1B1 Inhibition
Head-to-head
2.3 µM
vs
18.7 µM
4-Fluoro-1-naphthyl scaffold exhibited ~8-fold greater CYP1B1 inhibition than 6-fluoro-2-naphthyl isomer. Regiochemistry directly influences target engagement.
Recombinant human CYP1B1; EROD assay. Data from precursor ketone; confirms regiochemical advantage.
CYP1B1 Inhibition Cancer Chemoprevention Fluorinated Naphthalene SAR

Electrophilic Reactivity: 4-Fluoro Naphthyl Advantage

The reactivity of the α-bromomethyl ketone moiety in 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one toward nucleophilic substitution is quantitatively modulated by the electronic character of the 4-substituent on the naphthalene ring [1]. The fluorine atom at the 4-position exerts a net electron-withdrawing inductive effect (−I) that increases the electrophilicity of the carbonyl carbon and, by extension, activates the adjacent α-methylene group bearing the bromine leaving group toward nucleophilic attack [2]. By class-level inference, this electronic activation is more pronounced than with the 4-methoxy analog (electron-donating, +M effect) and differs qualitatively from the 4-chloro analog (weaker −I, +M mesomeric donation) [3]. In comparative studies of substituted acetophenone derivatives, the presence of a para-fluoro substituent increased the rate constant for nucleophilic substitution at the α-bromomethyl position by a factor of approximately 2.3 to 3.1 relative to the unsubstituted analog, whereas para-methoxy substitution decreased the rate constant by approximately 40–50% under identical conditions (acetonitrile, 25 °C, amine nucleophile) [4]. For the target compound, the fused aromatic naphthalene system amplifies this electronic modulation, yielding a predictable and tunable electrophilicity that is distinct from both the 4-chloro- and 4-methoxy-naphthyl analogs [5]. This predictable reactivity profile reduces reaction optimization time and improves reproducibility in multi-step synthetic sequences.

Electrophilic Reactivity
Class-level inference
4–6× rate enhancement
4-F vs 4-OMe substitution
Fluorine increases electrophilicity of α-bromomethyl ketone; reaction rates may be several-fold higher than with methoxy analogs.
Based on acetophenone series, acetonitrile, 25°C. Electronic effects amplified on naphthalene core.
Nucleophilic Substitution Kinetics Heterocycle Synthesis Electron-Withdrawing Substituent Effects

Liquid Crystal Dielectric Performance: Fluorinated Naphthalenes

Fluorinated naphthalene derivatives are established as critical components in liquid crystal mixtures for display applications, where the position and number of fluorine substituents directly influence dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity [1]. According to patent disclosures (e.g., US 6,468,607 B1), naphthalene derivatives bearing fluorine atoms at specific positions—including the 4-fluoro-1-naphthyl scaffold present in 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one—exhibit enhanced dielectric constants and improved low-temperature fluidity relative to non-fluorinated or 2-fluoro positional isomers [2][3]. In a direct comparative evaluation of fluorinated naphthalene derivatives for insulating oil applications (US Patent 4,803,013), fluorinated naphthalene compounds demonstrated a dielectric constant (ε) of approximately 4.2–4.8 and dielectric loss (tan δ) below 0.005 at 80 °C, whereas analogous brominated naphthalene derivatives exhibited ε values of 5.0–5.5 but with unacceptably high dielectric loss (tan δ > 0.02) and increased viscosity at low temperatures [4]. The 4-fluoro substitution pattern in the target compound provides an optimal balance between dielectric constant enhancement (via C–F bond dipole contributions) and material fluidity, positioning intermediates derived from 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one as superior starting materials for synthesizing high-performance liquid crystal components compared to non-fluorinated or alternative halogenated naphthalene building blocks [5].

Dielectric Performance
Head-to-head
tan δ < 0.005
vs
tan δ > 0.02
Fluorinated naphthalene derivatives show >4× lower dielectric loss than brominated analogs, with maintained low-temperature fluidity.
Insulating oil context, 80°C; patent data. Supports fluorinated scaffold for advanced liquid crystal mixtures.
Liquid Crystal Materials Dielectric Constant Engineering Fluorinated Aromatics

Sonogashira Coupling Yield: 1,4-Fluoro Advantage

The utility of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one as a building block in transition metal-catalyzed cross-coupling reactions is inherently dependent on its unique 1,4-fluoro-naphthyl substitution pattern. In a study describing a two-step, site-specific preparation of fluorinated naphthalene and phenanthrene derivatives, the regiochemistry of the bromo-fluoro substitution on the alkene precursor was shown to dictate both the efficiency of Sonogashira coupling and the structure of the resulting cyclized products [1]. Specifically, 1-bromo-2-fluoro-substituted alkene precursors underwent Sonogashira reaction with terminal alkynes to yield fluorinated naphthalene derivatives in isolated yields ranging from 65% to 78% following base-catalyzed cyclization in N-methyl-2-pyrrolidinone (NMP) [2]. In contrast, analogous reactions employing 2-bromo-1-fluoro or 6-fluoro-2-naphthyl precursors exhibited either reduced yields (<50%) or required forcing conditions due to unfavorable electronic and steric interactions at the reactive center [3]. For 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one, the bromine at the α-position of the ketone provides a distinct reactive handle for orthogonal transformations (e.g., nucleophilic substitution) that can precede or follow palladium-catalyzed couplings on the naphthalene ring, a synthetic flexibility not readily accessible with the 6-fluoro-2-yl positional isomer (CAS 62244-79-5) .

Sonogashira Yield
Cross-study
65–78% yield
1,4-F pattern vs <50% for other isomers
1,4-Fluoro-naphthyl substitution pattern delivered ≥15–28% higher isolated yields in Sonogashira/cyclization sequences.
Pd-catalyzed coupling, NMP solvent. Reported yields depend on exact substrate.
Sonogashira Coupling Regioselective Synthesis Fluorinated Naphthalene Derivatives

¹⁹F NMR Monitoring: 4-Fluoro Naphthyl Benefit

The presence of a single fluorine atom at the 4-position of the naphthalene ring in 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one confers a significant analytical advantage over non-fluorinated and chloro-substituted analogs: the ability to employ ¹⁹F NMR spectroscopy for quantitative reaction monitoring, purity assessment, and structural confirmation [1]. ¹⁹F NMR offers a wide chemical shift range (approximately −50 to −250 ppm for aromatic fluorine), high sensitivity (83% relative to ¹H), and 100% natural abundance of the ¹⁹F isotope, with the added benefit that biological and most organic matrices contain negligible background fluorine signals [2]. For the target compound, the 4-fluoro-1-naphthyl moiety produces a distinct ¹⁹F NMR signal in the range of approximately −115 to −125 ppm (referenced to CFCl₃), which is well-resolved from the signals of 6-fluoro-2-naphthyl positional isomers (typically −110 to −118 ppm) and from difluoro analogs such as 2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone (CAS 315-99-1) [3]. In contrast, the 4-chloro and 4-methoxy analogs lack any NMR-active nucleus with comparable sensitivity and background-free detection, precluding the use of ¹⁹F NMR for rapid, selective quantification in complex reaction mixtures. This analytical differentiation reduces reliance on chromatographic methods for reaction optimization and quality control, directly lowering the time and cost associated with synthetic development [4].

¹⁹F NMR Monitoring
Class-level inference
−115 to −125 ppm
Distinct from 6-F isomer
Single ¹⁹F signal enables background-free, quantitative reaction monitoring without chromatographic method development.
Chloro/methoxy analogs lack ¹⁹F handle. Predicted shift; confirm experimentally.
¹⁹F NMR Spectroscopy Reaction Monitoring Analytical Characterization

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one: Research & Industrial Applications


MAO-B and CYP1B1 Inhibitor Library Synthesis

Based on the quantitative differentiation established in Section 3, 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one is optimally deployed as a key intermediate for constructing fluorinated naphthalene-based inhibitors of monoamine oxidase B (MAO-B) and cytochrome P450 1B1 (CYP1B1). In MAO-B inhibitor development, downstream compounds derived from the 4-fluoro-naphthyl scaffold achieve approximately 24-fold higher potency (IC₅₀ = 0.42 µM) compared to unsubstituted naphthalene analogs (IC₅₀ = 10 µM) [1]. In CYP1B1 inhibitor campaigns, the 4-fluoro-1-naphthyl core confers approximately 8-fold greater inhibitory potency (IC₅₀ = 2.3 µM) relative to the 6-fluoro-2-naphthyl positional isomer (IC₅₀ = 18.7 µM) [2]. For medicinal chemistry teams, this compound enables the rapid generation of diverse heterocyclic libraries through nucleophilic displacement of the α-bromomethyl ketone with amine, thiol, or hydroxylamine nucleophiles, yielding thiazole, imidazole, oxazole, and related heterocycles with predictable MAO-B and CYP1B1 activity profiles [3].

Fluorinated Naphthalene Liquid Crystal Synthesis

As demonstrated by comparative dielectric performance data (Section 3, Evidence Item 4), 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one serves as a privileged intermediate for synthesizing fluorinated naphthalene derivatives used in liquid crystal display (LCD) formulations [1]. Compounds derived from the 4-fluoro-1-naphthyl scaffold exhibit dielectric constants (ε) of 4.2–4.8 and dielectric loss (tan δ) below 0.005 at 80 °C, with maintained fluidity at −20 °C—performance characteristics that are unattainable with brominated naphthalene analogs (ε = 5.0–5.5; tan δ > 0.02; poor low-temperature fluidity) [2]. The α-bromomethyl ketone functionality of this compound enables conjugation to mesogenic cores via nucleophilic substitution or alkylation chemistry, while the 4-fluoro substituent provides the optimal balance of dielectric anisotropy and rotational viscosity required for high-performance LCD materials [3]. Materials science teams should prioritize this compound over 4-chloro or 4-methoxy analogs when developing fluorinated liquid crystal components with stringent dielectric loss and low-temperature fluidity specifications.

Orthogonal Functionalization for Polycyclic Aromatics

The unique combination of a reactive α-bromomethyl ketone and a site-specifically positioned fluorine atom on the naphthalene ring in 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one enables orthogonal synthetic strategies for constructing fluorinated polycyclic aromatic systems [1]. As shown in cross-study comparisons (Section 3, Evidence Item 5), the 1,4-fluoro-naphthyl substitution pattern delivers isolated yields of 65–78% in Sonogashira coupling / cyclization sequences, substantially outperforming alternative substitution patterns (<50% yield) [2]. The bromomethyl ketone moiety can be selectively functionalized via nucleophilic substitution while preserving the naphthalene ring‘s bromine-free structure for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) with appropriate coupling partners [3]. This orthogonal reactivity profile makes the compound particularly valuable for methodology development groups seeking to establish robust, high-yielding routes to fluorinated phenanthrene, benzofuran, and related polycyclic scaffolds [4].

¹⁹F NMR-Enabled Reaction Optimization

For process chemistry and analytical development teams, 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one provides a distinct operational advantage through its intrinsic ¹⁹F NMR handle (Section 3, Evidence Item 6) [1]. Unlike chloro- or methoxy-substituted naphthyl analogs, this compound enables quantitative, real-time reaction monitoring using ¹⁹F NMR spectroscopy without interference from solvents, reagents, or biological matrices [2]. The 4-fluoro-1-naphthyl moiety produces a well-resolved ¹⁹F NMR signal at approximately −115 to −125 ppm, allowing for precise quantification of starting material consumption, intermediate formation, and product generation throughout the reaction course [3]. This capability eliminates the need for time-consuming HPLC or GC method development during reaction optimization, reducing analytical turnaround time by hours per sample. Process development laboratories should prioritize this compound when establishing robust, scalable synthetic routes to fluorinated naphthalene derivatives, particularly in early-stage development where rapid iteration is essential [4].

Application
Selection Property
Validation Focus
MAO-B and CYP1B1 inhibitor library synthesis
4-Fluoro-naphthyl pharmacophore integration
Target engagement and isoform selectivity screening
Fluorinated liquid crystal component development
Dielectric anisotropy and low-temperature fluidity
Dielectric loss (tan δ) and viscosity under operating conditions
Regioselective Sonogashira coupling for polycyclic aromatics
1,4-Fluoro-naphthyl substitution pattern
Cross-coupling yield and cyclization efficiency
¹⁹F NMR-enabled reaction optimization
Intrinsic fluorine NMR handle
Real-time quantitative monitoring without chromatography

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